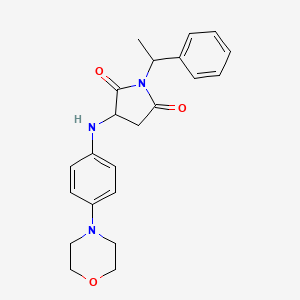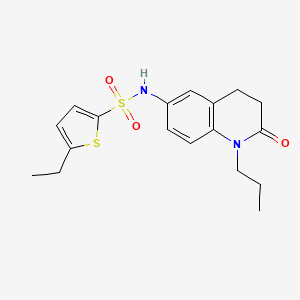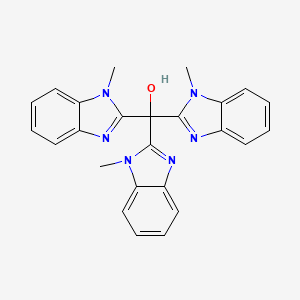
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is a synthetic compound of considerable interest in the fields of chemistry and pharmacology. Its complex structure includes a quinazolinone core, a butanamide chain, and a substituted piperazine ring, making it a unique candidate for various scientific investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the quinazolinone core, followed by the attachment of the piperazine and butanamide groups through a series of organic reactions.
Formation of Quinazolinone Core
Starting material: 6-bromo-2,4-dioxo-1,2-dihydroquinazoline
Reaction: Bromination and subsequent cyclization
Attachment of Piperazine Ring
Starting material: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine
Reaction: Nucleophilic substitution
Formation of Butanamide Chain
Starting material: Butanoyl chloride
Reaction: Amide coupling
Industrial Production Methods: Industrial methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlling reaction conditions like temperature, pressure, and solvent systems. Processes like continuous flow synthesis and microwave-assisted synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation at various points, primarily affecting the quinazolinone core.
Reduction: : Reductive reactions can be applied to alter the bromine or chlorine substituents.
Substitution: : Substitution reactions, particularly nucleophilic and electrophilic, are common to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions
Substitution: : Halogen exchange using sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: : Conversion to oxo derivatives
Reduction: : Removal of halogen groups
Substitution: : Introduction of various substituents to enhance biological activity
Wissenschaftliche Forschungsanwendungen
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is utilized in multiple fields:
Chemistry: : Serves as a precursor for synthesizing more complex molecules.
Biology: : Studies on its interaction with cellular pathways.
Medicine: : Potential therapeutic agent, particularly in cancer and neurodegenerative diseases.
Industry: : Used in the development of new materials and drug formulations.
Wirkmechanismus
The compound's mechanism of action is multifaceted:
Molecular Targets: : It interacts with enzymes and receptors within biological systems.
Pathways Involved: : Influences signal transduction pathways, potentially inhibiting certain kinases or altering gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as:
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(3-chlorophenyl)piperazin-1-yl)butanamide
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-phenyl)piperazin-1-yl)propyl)butanamide
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide stands out due to its unique substitution pattern, enhancing its biological activity and specificity.
Eigenschaften
CAS-Nummer |
892286-00-9 |
|---|---|
Molekularformel |
C25H29BrClN5O3 |
Molekulargewicht |
562.89 |
IUPAC-Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C25H29BrClN5O3/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,7-8,16-17H,2-3,6,9-15H2,(H,28,33)(H,29,35) |
InChI-Schlüssel |
MTEIVXGVSBLLJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)C4=CC(=CC=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)


![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)
![4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)
![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide](/img/structure/B2649301.png)


![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649306.png)
![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2649308.png)
![1-(4-Fluorophenyl)-4-[3-(3-fluorophenyl)-1,2-thiazole-5-carbonyl]piperazine](/img/structure/B2649309.png)
